Octamethyltrisiloxane

Description

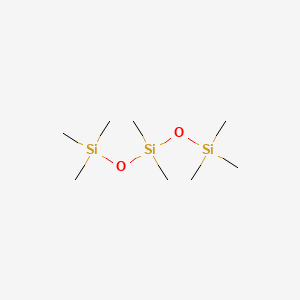

Structure

3D Structure

Properties

IUPAC Name |

dimethyl-bis(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H24O2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQXSVUQTKDNFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28349-86-2, 42557-10-8 | |

| Record name | Octamethyltrisiloxane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28349-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilyl-terminated poly(dimethylsiloxane) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42557-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9040710 | |

| Record name | Octamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Merck Index] Colorless odorless liquid; [Acros Organics MSDS] | |

| Record name | Trisiloxane, 1,1,1,3,3,5,5,5-octamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octamethyltrisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

0.940 g/cu m @ 25 °C /Silicon fluid with 10 sq mm/s viscosity/ | |

| Record name | POLYDIMETHYLSILOXANES | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

Pour point -73 °C; Electric Strength 1.4 KV/um; Electric Constant 2.60; Thermal conductivity at 65 °C = 1.3 W/(m.k). /Silicone fluid with 10 mm sq/5 viscosity/ | |

| Record name | POLYDIMETHYLSILOXANES | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.34 [mmHg] | |

| Record name | Octamethyltrisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

107-51-7, 63148-62-9 | |

| Record name | Octamethyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octamethyltrisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisiloxane, 1,1,1,3,3,5,5,5-octamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octamethyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Siloxanes and Silicones, di-Me | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polydimethylsiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRISILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G1ZW13R0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POLYDIMETHYLSILOXANES | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Analysis of Octamethyltrisiloxane

Foreword: The Analytical Imperative of a Core Siloxane

Octamethyltrisiloxane (MDM or L3), with the chemical formula C8H24O2Si3, is a fundamental linear siloxane oligomer.[1][2] Its unique physicochemical properties—such as high thermal stability, low surface tension, and a hydrophobic nature—make it an indispensable ingredient in a vast array of applications, from personal care products and cosmetics to industrial lubricants, sealants, and advanced polymer synthesis.[3][4][5][6][7] For researchers, scientists, and drug development professionals, a precise understanding of its chemical structure is not merely academic; it is the bedrock upon which product performance, safety, and regulatory compliance are built. An impurity profile, degradation pathway, or formulation stability can only be understood through rigorous structural elucidation.

This guide eschews a conventional, rigid format. Instead, it is structured to mirror the logical workflow of a senior scientist tasked with comprehensively characterizing this molecule. We will begin with its fundamental architecture and then proceed through the primary analytical methodologies, explaining not just the how but the critical why behind each experimental choice. The protocols herein are designed to be self-validating, ensuring that the data you generate is both accurate and trustworthy.

Part 1: The Molecular Architecture of this compound

This compound is an organosiloxane consisting of a three-silicon atom backbone linked by two oxygen atoms, with all remaining valencies on the silicon atoms saturated by methyl groups.[1][2] Its IUPAC name is dimethyl-bis(trimethylsilyloxy)silane, which perfectly describes its structure: a central dimethylsilane unit [-Si(CH₃)₂-] flanked by two trimethylsilyloxy [(CH₃)₃SiO-] groups.[1]

This linear structure is key to its properties. The Si-O-Si backbone provides flexibility and thermal stability, while the outward-facing methyl groups create a non-polar, low-energy surface responsible for its lubricity and hydrophobicity.

Key Physicochemical Properties

A foundational analysis begins with verifying the basic physical and chemical properties of the sample against established literature values.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₂₄O₂Si₃ | [1][8][9] |

| Molecular Weight | 236.53 g/mol | [1][8][10] |

| CAS Number | 107-51-7 | [1][8][9] |

| Appearance | Clear, colorless liquid | [1][2][3] |

| Boiling Point | 153 °C (at 760 mmHg) | [9][11] |

| Melting Point | -82 °C | [6][11] |

| Density | ~0.82 g/mL at 25 °C | [6][11] |

| Refractive Index | ~1.384 (n20/D) |

Visualizing the Structure

A simple DOT graph illustrates the connectivity of the atoms within the this compound molecule.

Caption: Molecular structure of this compound.

Part 2: Spectroscopic and Chromatographic Characterization

No single technique can fully confirm a chemical structure. A multi-faceted approach, triangulating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Gas Chromatography (GC), and Vibrational Spectroscopy (IR/Raman), provides an unassailable confirmation of identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Proton Fingerprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic and organosilicon compounds. For this compound, ¹H NMR is particularly informative due to the molecule's high degree of symmetry.

Causality Behind the Expected Spectrum: The molecule possesses two distinct proton environments:

-

Terminal Methyl Protons: The 18 protons on the two equivalent trimethylsilyl (-Si(CH₃)₃) groups.

-

Central Methyl Protons: The 6 protons on the central dimethylsilyl (-Si(CH₃)₂-) group.

Therefore, a high-resolution ¹H NMR spectrum is expected to show two sharp singlets with an integration ratio of 18:6, which simplifies to 3:1. The chemical shifts are very close to 0 ppm due to the electropositive nature of silicon.

-

Signal A (Terminal -CH₃): ~0.09 ppm (18H, singlet)[12]

-

Signal B (Central -CH₃): ~0.02 ppm (6H, singlet)[12]

Caption: Assignment of ¹H NMR signals to proton environments.

-

Sample Preparation: Dissolve ~5-10 mg of the this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Rationale: CDCl₃ is a standard solvent that provides a clean spectral window in the region of interest.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm). Rationale: TMS provides a sharp, universally recognized reference point for the chemical shift scale.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher for good resolution.

-

Acquisition Temperature: 298 K.

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16. Rationale: Sufficient for good signal-to-noise for a neat sample.

-

Relaxation Delay (d1): 5 seconds. Rationale: Ensures full relaxation of protons for accurate integration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the two observed singlets and normalize the values to determine their ratio.

-

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides two critical pieces of information: the molecular weight of the parent molecule and a fragmentation pattern that serves as a structural fingerprint. When coupled with Gas Chromatography (GC-MS), it becomes a formidable tool for both identification and quantification.

Causality Behind the Fragmentation: Under electron ionization (EI), the this compound molecule (M) is ionized to a molecular ion (M⁺•). This high-energy ion is unstable and fragments in predictable ways. For siloxanes, the most common fragmentation pathway is the loss of a methyl radical (•CH₃).

-

Molecular Ion (M⁺•): A peak should be observable at m/z 236, corresponding to the molecular weight.[1]

-

Base Peak ([M-15]⁺): The most intense peak (base peak) is typically observed at m/z 221, corresponding to the loss of one methyl group ([M-CH₃]⁺).[13] Rationale: The resulting cation is stabilized by the electron-donating silicon atom.

-

Other Key Fragments:

-

m/z 73: A very common and diagnostic peak for trimethylsilyl-containing compounds, corresponding to the [(CH₃)₃Si]⁺ cation.[14]

-

m/z 147: Corresponds to the [(CH₃)₃Si-O-Si(CH₃)₂]⁺ fragment.

-

Sources

- 1. This compound | C8H24O2Si3 | CID 24705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 107-51-7 [chemicalbook.com]

- 3. Understanding this compound: Properties, Applications, and Considerations-Zhejiang Jiancheng New Materials Co., Ltd. [en.jcslc.com]

- 4. useforesight.io [useforesight.io]

- 5. This compound - PDMS-Dimethyl Silicone Fluid - Qingdao Hengda Chemical New Material Co., Ltd. [hengdasilane.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. Trisiloxane, octamethyl- [webbook.nist.gov]

- 9. This compound | 107-51-7 [chemnet.com]

- 10. オクタメチルトリシロキサン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. americanelements.com [americanelements.com]

- 12. This compound(107-51-7) 1H NMR [m.chemicalbook.com]

- 13. Trisiloxane, octamethyl- [webbook.nist.gov]

- 14. jeol.com [jeol.com]

An In-depth Technical Guide to the Thermodynamic Properties of Octamethyltrisiloxane

This guide provides a comprehensive overview of the essential thermodynamic properties of octamethyltrisiloxane (MDM or M₂D), a linear siloxane of significant interest in various scientific and industrial applications. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical behavior of this compound. The information herein is synthesized from critically evaluated data from reputable sources, providing a foundation for modeling, process design, and formulation development.

Introduction to this compound

This compound, with the chemical formula C₈H₂₄O₂Si₃, is a colorless and odorless liquid at ambient conditions[1]. It belongs to the family of polydimethylsiloxanes (PDMS) and is characterized by its low surface tension, high thermal stability, and excellent lubricity[2]. These properties make it a valuable component in a wide array of applications, including as a solvent, a component in cosmetics and personal care products, an industrial lubricant, and a dielectric fluid[2][3]. A precise understanding of its thermodynamic properties is paramount for optimizing its use and ensuring process safety and efficiency.

Key Thermodynamic and Physical Properties

The fundamental physical and thermodynamic characteristics of this compound are summarized in the table below. These values are crucial for a wide range of calculations in process engineering and materials science.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₂₄O₂Si₃ | [1][4] |

| Molecular Weight | 236.53 g/mol | [3][5] |

| CAS Number | 107-51-7 | [1][4][5] |

| Appearance | Colorless liquid | [1][2] |

| Melting Point | -82 °C (191.15 K) | [3][6] |

| Normal Boiling Point | 153 °C (426.15 K) | [3][6] |

| Flash Point | 29 °C (302.15 K) | [7] |

| Density (at 25°C) | 0.82 g/mL | [3][6] |

| Refractive Index (at 20°C) | 1.384 | [3][6] |

Vapor Pressure and Enthalpy of Vaporization

The vapor pressure of a liquid is a critical parameter for understanding its volatility and for the design of distillation and evaporation processes. The enthalpy of vaporization (ΔHvap) represents the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.

Vapor Pressure Data

The vapor pressure of this compound has been reported as:

These values indicate a moderate volatility at room temperature.

Enthalpy of Vaporization

The NIST Chemistry WebBook provides the following data for the enthalpy of vaporization of this compound[5][9]:

| Enthalpy of Vaporization (kJ/mol) | Temperature (K) | Method | Reference |

| 43.2 | 361 | Ebulliometric (EB) | Flaningam, 1986 |

| 40.2 | 381 | Not specified | Skorokhodov, Ditsent, et al., 1971 |

The temperature dependence of the enthalpy of vaporization is evident from these data points.

Experimental Determination of Vapor Pressure and Enthalpy of Vaporization

A common and accurate method for determining the vapor pressure of a liquid is the ebulliometric method. This technique involves measuring the boiling point of the liquid at different externally controlled pressures. The relationship between vapor pressure and temperature can then be described by the Clausius-Clapeyron equation, from which the enthalpy of vaporization can be calculated.

Caption: General workflow for the determination of heat capacity using Differential Scanning Calorimetry (DSC).

Transport Properties: Viscosity and Thermal Conductivity

Transport properties govern the movement of momentum and heat within a substance and are essential for fluid dynamics and heat transfer modeling.

Viscosity

The kinematic viscosity of this compound is reported to be 1 cSt at 20°C.[8] The dynamic viscosity is 0.834444 cP at 25°C.[4]

Thermal Conductivity

The NIST/TRC Web Thermo Tables provide critically evaluated data for the thermal conductivity of this compound over a range of temperatures and pressures for both liquid and gas phases.[10] A specific value for the thermal conductivity at 25 °C is 0.104169 W/(m·K).[4]

Experimental Determination of Transport Properties

The viscosity of liquids can be determined using various types of viscometers, such as capillary viscometers or rotational viscometers. For thermal conductivity, the transient hot-wire method is a common and accurate technique. This method involves measuring the temperature rise of a thin wire immersed in the fluid as a function of time after a step-change in heating power.

Phase Transitions and Critical Properties

Understanding the phase behavior of a substance is fundamental to many chemical processes.

Phase Transition Data

While specific data on the solid-liquid phase transition enthalpy for this compound was not found in the initial search, a study on octamethylcyclotetrasiloxane (a related cyclic siloxane) detailed the investigation of its phase transitions using X-ray diffraction and thermochemistry.[11] This highlights the experimental approaches that can be applied to study the phase behavior of siloxanes.

Critical Properties

The critical point of a substance is the temperature and pressure at which the liquid and gas phases become indistinguishable. These properties are crucial for processes involving supercritical fluids.

| Property | Value | Source |

| Critical Temperature (Tc) | 292.211 °C (565.361 K) | [4] |

| Critical Pressure (Pc) | 14.375 bar | [4] |

| Critical Volume (Vc) | 0.881834 m³/kmol | [4] |

Conclusion

This technical guide has provided a detailed overview of the key thermodynamic properties of this compound, supported by data from established scientific sources. The presented information on vapor pressure, enthalpy of vaporization, heat capacity, transport properties, and critical parameters is essential for professionals working with this versatile siloxane. The inclusion of experimental methodologies offers insight into the generation of such data and underscores the importance of rigorous experimental work in physical chemistry. For more detailed, temperature- and pressure-dependent data, consulting the referenced NIST databases is highly recommended.

References

-

Gelest, Inc. (2015). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 24705, this compound. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). Trisiloxane, octamethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

ChemEcal (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). This compound -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]

-

ChemEcal (n.d.). This compound Properties vs Temperature | Cp, Density, Viscosity. Retrieved from [Link]

-

National Center for Biotechnology Information (2022). Various Approaches to Studying the Phase Transition in an Octamethylcyclotetrasiloxane Crystal: From X-ray Structural Analysis to Metadynamics. Retrieved from [Link]

- Universität Paderborn (n.d.). Thermodynamic properties of Dodecamethylpentasiloxane, Tetradecame- thylhexasiloxane, and Decamethylcyclopentasiloxane.

-

Cheméo (n.d.). Chemical Properties of Cyclotetrasiloxane, octamethyl- (CAS 556-67-2). Retrieved from [Link]

- MDPI (n.d.).

- PubMed (2025).

- PSE Community.org (2022). Thermal Stability and Thermodynamic Performances of Pure Siloxanes and Their Mixtures in Organic Rankine Cycles.

- National Institute of Standards and Technology (n.d.). Trisiloxane, octamethyl-. In NIST Chemistry WebBook.

- National Institute of Standards and Technology (n.d.). Trisiloxane, octamethyl-. In NIST Chemistry WebBook.

- Universität Paderborn (n.d.). Thermodynamic Properties of Octamethylcyclotetrasiloxane.

- ResearchGate (2025). Thermal Stability and Thermodynamic Performances of Pure Siloxanes and Their Mixtures in Organic Rankine Cycles.

- Gelest, Inc. (n.d.). OCTAMETHYLCYCLOTETRASILOXANE, 98%.

- Qingdao Hengda Chemical New Material Co., Ltd. (n.d.). This compound - PDMS-Dimethyl Silicone Fluid.

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11169, Octamethylcyclotetrasiloxane.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound | CAS 107-51-7.

- Sigma-Aldrich (n.d.). This compound 98 107-51-7.

Sources

- 1. This compound | C8H24O2Si3 | CID 24705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 107-51-7 [chemicalbook.com]

- 4. chem-casts.com [chem-casts.com]

- 5. Trisiloxane, octamethyl- [webbook.nist.gov]

- 6. This compound CAS#: 107-51-7 [chemicalbook.com]

- 7. This compound - PDMS-Dimethyl Silicone Fluid - Qingdao Hengda Chemical New Material Co., Ltd. [hengdasilane.com]

- 8. gelest.com [gelest.com]

- 9. Trisiloxane, octamethyl- [webbook.nist.gov]

- 10. This compound -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 11. Various Approaches to Studying the Phase Transition in an Octamethylcyclotetrasiloxane Crystal: From X-ray Structural Analysis to Metadynamics - PMC [pmc.ncbi.nlm.nih.gov]

Octamethyltrisiloxane (CAS 107-51-7): A Comprehensive Technical Guide for Scientific Professionals

An In-depth Exploration of the Physicochemical Properties, Toxicological Profile, Environmental Fate, and Research Applications of a Versatile Siloxane

Introduction

Octamethyltrisiloxane, identified by the CAS number 107-51-7, is a linear siloxane compound that serves as a crucial intermediate and versatile ingredient in a multitude of industrial and scientific applications.[1] Also known as MDM or Trisiloxane, 1,1,1,3,3,5,5,5-octamethyl-, its unique physicochemical properties, including low surface tension, high thermal stability, and excellent hydrophobicity, make it a substance of significant interest to researchers, scientists, and professionals in drug development.[2][3] This technical guide provides a comprehensive overview of the core properties of this compound, offering in-depth insights into its chemical and physical characteristics, toxicological and safety data, environmental impact, and practical applications in a research and development context.

Part 1: Core Physicochemical and Molecular Attributes

This compound is a colorless and odorless liquid with a relatively low molecular weight.[1][2] Its defining characteristic is the siloxane backbone (Si-O-Si), which imparts a unique combination of flexibility and stability.

Key Physicochemical Data

A summary of the essential physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 107-51-7 | [1] |

| Molecular Formula | C8H24O2Si3 | [1] |

| Molecular Weight | 236.53 g/mol | [1][4] |

| Appearance | Colorless, clear liquid | [1][2] |

| Odor | Odorless | [1] |

| Density | 0.82 g/cm³ (at 25 °C) | [5] |

| Boiling Point | 152-153 °C | [4] |

| Melting Point | -82 to -86 °C | [4] |

| Flash Point | 29 °C | [4][5] |

| Refractive Index | n20/D 1.384 | |

| Vapor Density | >1 (vs air) |

Structural Representation and Isomerism

The molecular structure of this compound consists of a central silicon atom bonded to two oxygen atoms, which are in turn bonded to two trimethylsilyl groups. This linear arrangement is key to its properties.

Caption: Molecular structure of this compound.

Part 2: Toxicological Profile and Safety Considerations

A thorough understanding of the toxicological profile of this compound is paramount for ensuring safe handling and application in research and development settings.

Acute Toxicity

This compound exhibits low acute toxicity. The oral median lethal dose (LD50) in rats is reported to be greater than 2000 mg/kg of body weight, and the dermal LD50 is also greater than 2000 mg/kg. The median lethal concentration (LC50) for inhalation in rats is greater than 22,600 mg/m³ for a 4-hour exposure.

Irritation and Sensitization

The substance is not classified as a skin or eye irritant.[1] However, direct contact with the eyes may cause slight, transient irritation.[1] It is also not considered a skin sensitizer.[1]

Repeated Dose Toxicity

In a 28-day repeated dose oral gavage study in rats, increased liver weight was observed at doses of 250 mg/kg bw/day and higher. An inhalation study showed increased serum cholesterol and kidney effects in male rats at all tested doses, while females exhibited increased serum cholesterol at higher concentrations.

Handling and Safety Protocols

Given its classification as a flammable liquid, appropriate safety precautions must be taken.[1][5]

Experimental Protocol: Safe Handling of this compound

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[1]

-

Personal Protective Equipment (PPE):

-

Fire Safety:

-

Storage: Store in a cool, well-ventilated area in tightly sealed containers.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]

Caption: Workflow for the safe handling of this compound.

Part 3: Environmental Fate and Regulatory Status

The environmental behavior of this compound is a subject of ongoing research and regulatory scrutiny.

Persistence and Bioaccumulation

Concerns have been raised regarding the persistence and bioaccumulative potential of some siloxanes. A proposal has been submitted by Norway to classify this compound as a Substance of Very High Concern (SVHC) under REACH due to its very persistent and very bioaccumulative (vPvB) properties.[8] The substance is reported to have a hydrolysis half-life of up to 61 days under certain conditions and is highly adsorptive to organic matter in sediments and soils.[8]

Environmental Distribution

Due to its volatility, a significant portion of this compound released to the environment is expected to partition to the atmosphere.[9] It can also be released to wastewater during the use of personal care products.[9]

Regulatory Landscape

This compound is listed on several international chemical inventories, including the US Toxic Substances Control Act (TSCA) inventory and the Canadian Domestic Substances List (DSL).[1] The potential classification as a vPvB substance under REACH could lead to further regulatory measures to control its use.[8]

Part 4: Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various scientific and pharmaceutical applications.

Solvent and Dispersion Medium

Its low surface tension and non-polar nature make it an effective solvent and dispersing agent for a range of materials. For instance, it has been used as a solvent for the dispersion of styrene and polydimethylsiloxane (PDMS) in the fabrication of advanced materials.

Excipient in Pharmaceutical Formulations

In the pharmaceutical industry, siloxanes are utilized as excipients in topical and transdermal drug delivery systems. The emollient and non-greasy feel of this compound makes it suitable for use in creams, lotions, and ointments, where it can improve the spreadability and aesthetic properties of the formulation.[8]

Component in Medical Devices

Silicone-based materials, for which this compound can be a precursor, are widely used in the manufacturing of medical devices due to their biocompatibility and stability.[10]

Analytical Chemistry

In analytical chemistry, this compound can be analyzed using techniques such as reverse-phase high-performance liquid chromatography (HPLC).[3] This allows for its quantification and the study of its presence in various matrices.

Experimental Protocol: HPLC Analysis of this compound

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A mixture of acetonitrile and water is commonly used.[3] For mass spectrometry (MS) compatibility, formic acid can be used as a modifier instead of phosphoric acid.[3]

-

Detection: UV detection or mass spectrometry can be employed.

-

Sample Preparation: Samples containing this compound should be dissolved in a suitable organic solvent, such as acetonitrile, prior to injection.

-

Data Analysis: The concentration of this compound is determined by comparing the peak area of the sample to that of a known standard.

Conclusion

This compound (CAS 107-51-7) is a multifaceted chemical with a distinct set of properties that make it valuable in scientific research and drug development. Its low toxicity and desirable physical characteristics are balanced by its classification as a flammable liquid and emerging concerns about its environmental persistence. A comprehensive understanding of its physicochemical properties, safety protocols, and regulatory status is essential for its responsible and effective utilization in the laboratory and beyond. As research continues, the full scope of its applications and environmental impact will become even more clearly defined.

References

- Gelest, Inc. (2015, January 8). This compound.

- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2018, March 2). Trisiloxane, octamethyl-: Human health tier II assessment.

- Merck Millipore. This compound CAS 107-51-7 | 844009.

- Cheméo. Chemical Properties of Trisiloxane, octamethyl- (CAS 107-51-7).

- abcr Gute Chemie. AB111278 | CAS 107-51-7.

- CymitQuimica. CAS 107-51-7: this compound.

- Santa Cruz Biotechnology. This compound.

- CPAChem. (2023, January 25).

- PubChem. Octamethylcyclotetrasiloxane | C8H24O4Si4 | CID 11169.

- NITE. 107-51-7 / 7-476.

- GOV.UK. Octamethylcyclotetrasiloxane.

- LGC Standards. This compound | CAS 107-51-7.

- Oxford Academic. Existing chemical testing for environmental fate and effects under TSCA section 4: A case study with octamethylcyclotetrasiloxane (OMCTS).

- Lab Pro Inc. This compound, 100ML - O0257-100ML.

- ChemicalBook. (2025, March 19). Octamethylcyclotetrasiloxane: Balancing Industrial Benefits & Environmental Impact.

- Sigma-Aldrich. This compound 98 107-51-7.

- Hengda Silane & Silicone. This compound.

- SIELC Technologies. (2018, May 16). This compound.

- AMI Scientific. This compound TCI Analytical reagent.

- TCI AMERICA. This compound | 107-51-7.

- Canada.ca. (2022, June 8). Screening Assessment for the Challenge, Octamethylcyclotetrasiloxane.

- RIVM.

- Nature. (2024, May 27). Chemical degradation of oxygenated polymers: the case of polyethers and polysiloxanes.

- Foresight. (2024, September 4). Norway Proposes this compound as a REACH SVHC.

- PubChem - NIH. This compound | C8H24O2Si3 | CID 24705.

- ChemicalBook. (2019, November 13).

Sources

- 1. gelest.com [gelest.com]

- 2. CAS 107-51-7: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. AB111278 | CAS 107-51-7 – abcr Gute Chemie [abcr.com]

- 5. This compound CAS 107-51-7 | 844009 [merckmillipore.com]

- 6. fr.cpachem.com [fr.cpachem.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. useforesight.io [useforesight.io]

- 9. rivm.nl [rivm.nl]

- 10. Chemical degradation of oxygenated polymers: the case of polyethers and polysiloxanes - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00093E [pubs.rsc.org]

octamethyltrisiloxane molecular weight and formula

An In-Depth Technical Guide to the Molecular Formula and Weight of Octamethyltrisiloxane

Introduction

This compound is a linear organosiloxane compound, a member of the volatile methyl siloxane (VMS) group, distinguished by its silicon-oxygen backbone fully substituted with methyl groups.[1][2] Known chemically as dimethyl-bis(trimethylsilyloxy)silane, it serves as a fundamental chemical intermediate in the synthesis of more complex silicone polymers and finds extensive use across various high-technology sectors.[3][4][5] For researchers and professionals in drug development and materials science, a precise understanding of its molecular characteristics is paramount. Its applications range from being a component in personal care products and cosmetics to serving as an excipient in pharmaceutical formulations and a high-performance lubricant.[1][2][6] This guide provides a detailed examination of its molecular formula and weight, elucidating the methodologies for their determination and their significance in practical applications.

Core Molecular Attributes of this compound

The fundamental properties of this compound are summarized below, providing a quick reference for its key identifiers and quantitative data.

| Identifier | Value | Source(s) |

| IUPAC Name | dimethyl-bis(trimethylsilyloxy)silane | [3][4] |

| CAS Registry No. | 107-51-7 | [7][8][9] |

| Molecular Formula | C₈H₂₄O₂Si₃ | [1][4][7][8] |

| Linear Formula | [(CH₃)₃SiO]₂Si(CH₃)₂ | [3][10] |

| Molecular Weight | 236.53 g/mol | [1][3][4][8] |

| Exact Mass | 236.10841 g/mol | [3][4] |

Molecular Formula and Structure

The molecular formula of this compound is C₈H₂₄O₂Si₃ .[1][4][7][8] This formula indicates that each molecule is composed of 8 carbon atoms, 24 hydrogen atoms, 2 oxygen atoms, and 3 silicon atoms. The arrangement of these atoms is more explicitly described by its linear formula, [(CH₃)₃SiO]₂Si(CH₃)₂ , which details its structure as a central silicon atom bonded to two methyl groups and two trimethylsilyloxy groups.[3][10] This linear siloxane structure is foundational to its characteristic physicochemical properties, such as its low surface tension and high spreadability.

Caption: Molecular structure of this compound (C₈H₂₄O₂Si₃).

Validation of Molecular Weight

The molecular weight of a compound is a critical parameter for stoichiometric calculations, formulation development, and analytical characterization. Its validation is a self-verifying process based on fundamental chemical principles.

Experimental Protocol: Calculation from Atomic Weights

This protocol outlines the standard method for calculating the molecular weight of this compound from its molecular formula. This approach provides a theoretical value that can be confirmed experimentally.

Objective: To calculate the molecular weight of this compound (C₈H₂₄O₂Si₃) using standard atomic weights.

Methodology:

-

Decomposition of the Molecular Formula: Identify each unique element and the number of atoms present in the formula C₈H₂₄O₂Si₃.

-

Carbon (C): 8 atoms

-

Hydrogen (H): 24 atoms

-

Oxygen (O): 2 atoms

-

Silicon (Si): 3 atoms

-

-

Tabulation of Standard Atomic Weights: List the standard atomic weight for each element. These values are established by the International Union of Pure and Applied Chemistry (IUPAC).

-

Atomic weight of C: 12.011 g/mol

-

Atomic weight of H: 1.008 g/mol

-

Atomic weight of O: 15.999 g/mol

-

Atomic weight of Si: 28.085 g/mol [3]

-

-

Calculation of Total Mass for Each Element: Multiply the atom count by the respective atomic weight.

-

Total mass of Carbon = 8 × 12.011 g/mol = 96.088 g/mol

-

Total mass of Hydrogen = 24 × 1.008 g/mol = 24.192 g/mol

-

Total mass of Oxygen = 2 × 15.999 g/mol = 31.998 g/mol

-

Total mass of Silicon = 3 × 28.085 g/mol = 84.255 g/mol

-

-

Summation for Molecular Weight: Sum the total masses of all elements to determine the molecular weight of the compound.

-

Molecular Weight = 96.088 + 24.192 + 31.998 + 84.255 = 236.533 g/mol

-

This calculated value aligns with the widely accepted molecular weight of 236.53 g/mol .[1][3][4][8] For high-precision applications, such as mass spectrometry, the monoisotopic mass is used, which is calculated using the mass of the most abundant isotope of each element. The monoisotopic mass for this compound is 236.10841 Da.[3][4]

Significance in Scientific and Industrial Applications

A precise understanding of the molecular weight and formula is not merely academic; it is fundamental to the practical application and safety assessment of this compound.

-

Chemical Synthesis and Stoichiometry: As a key intermediate, its molecular weight is essential for calculating molar ratios in the synthesis of silicone polymers (polydimethylsiloxanes), ensuring proper reaction kinetics and desired polymer chain lengths.[2]

-

Physicochemical Properties: The relatively low molecular weight of this compound contributes to its characteristic properties, including its liquid state at room temperature, boiling point of 153 °C, and density of approximately 0.82 g/mL at 25 °C.[1][3] These properties are critical for its function as a solvent, spreading agent, or lubricant in various formulations.[6][11]

-

Regulatory Compliance and Identification: The unique molecular formula and CAS number (107-51-7) are used by regulatory bodies worldwide, such as under REACH in Europe, to track, evaluate, and regulate the substance.[4][6] Its identification as a Substance of Very High Concern (SVHC) due to persistence and bioaccumulation potential underscores the importance of precise chemical identification.[6]

-

Pharmaceutical and Cosmetic Formulations: In its role as an excipient (dimethicone), the defined molecular structure and weight ensure batch-to-batch consistency, which is critical for product performance and safety in regulated products like skin lotions and hair conditioners.[1][2][6]

Conclusion

The molecular formula (C₈H₂₄O₂Si₃) and molecular weight (236.53 g/mol ) of this compound are foundational data points that enable its synthesis, characterization, and application across scientific and industrial fields. Validated through straightforward stoichiometric calculations and confirmed by advanced analytical techniques, these attributes are indispensable for researchers and developers who rely on this versatile organosiloxane for creating advanced materials and effective consumer and pharmaceutical products.

References

-

American Elements. (n.d.). This compound. Retrieved from American Elements. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Trisiloxane, octamethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Trisiloxane, octamethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Retrieved from [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: this compound. Retrieved from Gelest, Inc. [Link]

-

Australian Government Department of Health. (2018). Trisiloxane, octamethyl-: Human health tier II assessment. Retrieved from the Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

-

Foresight. (2024). Norway Proposes this compound as a REACH SVHC. Retrieved from Foresight. [Link]

Sources

- 1. This compound | 107-51-7 [chemicalbook.com]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. americanelements.com [americanelements.com]

- 4. This compound | C8H24O2Si3 | CID 24705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gelest.com [gelest.com]

- 6. useforesight.io [useforesight.io]

- 7. Trisiloxane, octamethyl- [webbook.nist.gov]

- 8. scbt.com [scbt.com]

- 9. Trisiloxane, octamethyl- [webbook.nist.gov]

- 10. 八甲基三硅氧烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 八甲基三硅氧烷 98% | Sigma-Aldrich [sigmaaldrich.cn]

An In-depth Technical Guide to the Synthesis of Octamethyltrisiloxane: Mechanisms, Pathways, and Protocols

Introduction: The Significance of Octamethyltrisiloxane

This compound (MDM or L3), a linear siloxane oligomer with the chemical formula [(CH₃)₃SiO]₂Si(CH₃)₂, is a fundamental building block and versatile intermediate in silicone chemistry.[1][2] Its unique properties, including low viscosity, high thermal stability, and well-defined structure, make it a crucial component in the synthesis of a wide array of silicone polymers, elastomers, and resins.[1] This guide provides an in-depth exploration of the core synthesis mechanisms and pathways for producing this compound, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Part 1: The Genesis of Silicone Chemistry: Precursor Synthesis via the Direct Process

The journey to this compound begins with the synthesis of its precursors: methyl chlorosilanes. The cornerstone of industrial silicone production is the Direct Process , also known as the Müller-Rochow process. This reaction involves passing methyl chloride (CH₃Cl) gas through a fluidized bed reactor containing silicon powder and a copper-based catalyst at temperatures of 280-320 °C.[3][4][5]

The primary products of this synthesis are a mixture of methyl chlorosilanes, with dimethyldichlorosilane ((CH₃)₂SiCl₂) being the most abundant and desired product for the synthesis of linear polysiloxanes.[3][6][7] Other key components of the crude mixture include trimethylchlorosilane ((CH₃)₃SiCl) and methyltrichlorosilane (CH₃SiCl₃).[3][5] The selectivity towards dimethyldichlorosilane is critical and is influenced by the catalyst composition, reaction temperature, and reactor design.[4][7] This crude mixture of chlorosilanes is then separated by fractional distillation to yield the purified precursors required for subsequent synthesis steps.[3]

The Direct Process is a complex heterogeneous catalytic reaction, and while the exact mechanism is still a subject of research, it is generally accepted that the copper catalyst plays a crucial role in facilitating the reaction between silicon and methyl chloride.[4][7]

Experimental Workflow: The Direct Process

Caption: Workflow for the Direct Process of Methyl Chlorosilane Synthesis.

Part 2: Pathway I: Co-hydrolysis of Dimethyldichlorosilane and Trimethylchlorosilane

A primary and straightforward method for synthesizing this compound is the co-hydrolysis of dimethyldichlorosilane ((CH₃)₂SiCl₂) and trimethylchlorosilane ((CH₃)₃SiCl). This reaction leverages the different functionalities of the chlorosilane precursors to build the desired linear siloxane chain.

Mechanism:

The hydrolysis process involves the substitution of chlorine atoms with hydroxyl groups, forming highly reactive silanols.[8] These silanols then undergo condensation to form siloxane (Si-O-Si) bonds, releasing water in the process.[8]

-

Hydrolysis:

-

(CH₃)₂SiCl₂ + 2H₂O → (CH₃)₂Si(OH)₂ (Dimethylsilanediol) + 2HCl

-

(CH₃)₃SiCl + H₂O → (CH₃)₃SiOH (Trimethylsilanol) + HCl

-

-

Condensation: The key to forming this compound lies in the controlled condensation of these silanols. Trimethylsilanol acts as a "chain stopper" or "end-capping" agent because it has only one hydroxyl group.[8] Dimethylsilanediol, with its two hydroxyl groups, acts as the chain extender. The desired reaction is the condensation of two molecules of trimethylsilanol with one molecule of dimethylsilanediol:

-

2(CH₃)₃SiOH + (CH₃)₂Si(OH)₂ → (CH₃)₃Si-O-Si(CH₃)₂-O-Si(CH₃)₃ (this compound) + 2H₂O

-

In practice, the hydrolysis of dimethyldichlorosilane can lead to the formation of a mixture of linear and cyclic polydimethylsiloxanes.[8][9][10] The ratio of the starting chlorosilanes is therefore critical in directing the synthesis towards the desired low molecular weight linear siloxane.

Experimental Protocol: Co-hydrolysis for this compound Synthesis

-

Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a condenser, a dropping funnel, and a temperature probe is charged with a suitable solvent (e.g., toluene) and water.

-

Chlorosilane Addition: A stoichiometric mixture of dimethyldichlorosilane and trimethylchlorosilane is added dropwise to the reactor under vigorous stirring. The reaction is exothermic and the temperature should be controlled.

-

Neutralization: After the addition is complete, the reaction mixture will be acidic due to the formation of hydrochloric acid. The mixture is neutralized by the addition of a base, such as sodium bicarbonate solution, until the aqueous phase is neutral.

-

Phase Separation: The stirring is stopped, and the mixture is allowed to separate into an organic and an aqueous phase. The aqueous phase is removed.

-

Washing: The organic phase is washed several times with deionized water to remove any residual salts and impurities.

-

Drying and Filtration: The organic phase is dried over an anhydrous drying agent (e.g., magnesium sulfate) and then filtered.

-

Solvent Removal and Distillation: The solvent is removed under reduced pressure. The resulting crude siloxane mixture is then purified by fractional distillation to isolate the this compound.[11]

Part 3: Pathway II: Siloxane Equilibration (Redistribution)

An alternative and highly versatile industrial method for producing specific linear siloxanes like this compound is through a process called equilibration or redistribution.[12] This process involves the rearrangement of siloxane bonds in a mixture of siloxanes in the presence of a catalyst to achieve a thermodynamically controlled distribution of products.[13][14][15]

Mechanism:

To synthesize this compound (MDM), the starting materials are typically hexamethyldisiloxane (MM, M = (CH₃)₃SiO₁/₂) and a source of dimethylsiloxy units (D, D = (CH₃)₂SiO), such as octamethylcyclotetrasiloxane (D₄).[16] The catalyst, which can be acidic or basic, cleaves the Si-O-Si bonds, creating reactive intermediates that can then reform in a different arrangement.[13][14]

The overall reaction can be represented as: (CH₃)₃Si-O-Si(CH₃)₃ (MM) + [(CH₃)₂SiO]₄ (D₄) --(Catalyst)--> Mixture of MDₓM oligomers

By controlling the molar ratio of M to D units, the equilibrium can be shifted to favor the formation of shorter-chain linear siloxanes like this compound (MDM).[12][16]

Catalysis in Equilibration:

A variety of catalysts can be employed for siloxane equilibration, including:

-

Acid Catalysts: Strong acids like sulfuric acid or acidic clays (e.g., Filtrol) can catalyze the rearrangement.[12][13]

-

Base Catalysts: Strong bases such as potassium hydroxide (KOH) or tetramethylammonium hydroxide are also effective.[9][17]

-

Specialized Catalysts: Phosphonitrilic chlorides (PNCl₂) have been shown to be highly efficient catalysts for this process, allowing for fast reaction times and high yields of low molecular weight linear siloxanes.[12]

Experimental Protocol: Equilibration Synthesis of this compound

-

Reactant Charging: A reactor is charged with the desired molar ratio of hexamethyldisiloxane (MM) and octamethylcyclotetrasiloxane (D₄).

-

Catalyst Addition: A catalytic amount of a suitable catalyst (e.g., linear phosphonitrilic chloride) is added to the mixture.[12]

-

Reaction: The mixture is heated with stirring to the desired reaction temperature (e.g., 50-100 °C) and held for a sufficient time to reach equilibrium. The progress of the reaction can be monitored by gas chromatography (GC).

-

Catalyst Deactivation/Removal: Once equilibrium is reached, the catalyst is deactivated. For acid or base catalysts, this can be achieved by neutralization. Solid catalysts can be removed by filtration.[18]

-

Purification: The equilibrated mixture is then purified by fractional distillation to separate the desired this compound from unreacted starting materials and other linear and cyclic siloxanes.[12]

Synthesis Pathways Overview

Sources

- 1. nbinno.com [nbinno.com]

- 2. オクタメチルトリシロキサン for synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 3. What are Chlorosilanes? | Elkem.com [elkem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Methylchlorosilane and its Intermediates - Knowledge [silibasesilicone.com]

- 6. Direct Synthesis of Methyl Chlorosilanes from Pd-Mg-SiO2 Substrates Using Mechanochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The direct synthesis of methylchlorosilanes on single crystal silicon surfaces - ProQuest [proquest.com]

- 8. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]

- 9. Octamethylcyclotetrasiloxane - Wikipedia [en.wikipedia.org]

- 10. acs.org [acs.org]

- 11. This compound | 107-51-7 [chemicalbook.com]

- 12. US5510441A - Process for producing this compound - Google Patents [patents.google.com]

- 13. The Mechanism of the Acid- and Base-catalyzed Equilibration of Siloxanes | Semantic Scholar [semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A surprise from 1954: siloxane equilibration is a simple, robust, and obvious polymer self-healing mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scientificspectator.com [scientificspectator.com]

- 17. gelest.com [gelest.com]

- 18. US9663620B2 - Catalyst for synthesis of siloxanes - Google Patents [patents.google.com]

Introduction: The Environmental Profile of a Linear Siloxane

An In-depth Technical Guide to the Environmental Fate and Transport of Octamethyltrisiloxane (L3)

This compound (CAS No. 107-51-7), commonly referred to as L3, is a linear, low-molecular-weight organosilicon compound.[1] Due to its unique physicochemical properties—such as low surface tension, high spreadability, and a non-greasy feel—it is utilized as a chemical intermediate and a key ingredient in personal care products like hair conditioners and skin lotions.[2][3] It also finds use in industrial applications, including the manufacturing of silicone polymers and as a spreading agent.[2]

While valued for these properties, its widespread use results in environmental release, necessitating a thorough understanding of its subsequent behavior, persistence, and potential impacts. This guide provides a detailed examination of the environmental fate and transport of L3, synthesizing data on its partitioning, degradation, and bioaccumulation potential to offer a comprehensive profile for researchers and environmental scientists.

Core Physicochemical Properties: The Foundation of Environmental Behavior

The environmental journey of any chemical is fundamentally governed by its intrinsic physicochemical properties. For L3, a combination of high volatility, low water solubility, and lipophilicity dictates its partitioning across air, water, soil, and biota. These core characteristics are summarized in Table 1.

Table 1: Key Physicochemical Properties of this compound (L3)

| Property | Value | Significance for Environmental Fate | Source(s) |

|---|---|---|---|

| Molecular Formula | C₈H₂₄O₂Si₃ | Defines the basic structure and composition. | [1] |

| Molecular Weight | 236.53 g/mol | Influences volatility and diffusion rates. | [1][4] |

| Physical State | Colorless Liquid | Determines its handling and initial state upon release. | [1] |

| Boiling Point | 152 - 153 °C | Indicates its tendency to volatilize into the atmosphere. | [4][5] |

| Melting Point | -86 °C | Relevant for behavior in cold environments. | [5] |

| Vapor Pressure | 3.9 mmHg @ 25°C | High vapor pressure drives partitioning from water/soil to air. | [5] |

| Water Solubility | 34 ppb (Insoluble) | Extremely low solubility limits its concentration in the aqueous phase and promotes partitioning to other media. | [5] |

| Density | 0.82 g/mL @ 25°C | Slightly less dense than water. |[4] |

Environmental Partitioning and Transport: Where L3 Goes

Based on its properties, L3 is a mobile compound, with the atmosphere being a primary transport medium. Its high affinity for organic matter also makes soil and sediment significant environmental sinks.

Atmospheric Fate and Long-Range Transport

L3's high vapor pressure and low water solubility mean that upon release, it preferentially partitions to the atmosphere.[5] This volatilization is a dominant removal mechanism from aquatic and terrestrial systems.[6] Once in the atmosphere, its fate is governed by reaction with hydroxyl (OH) radicals.[7][8] The atmospheric half-life of L3 has been estimated between 5.79 and 8.9 days.[9] This residence time is short enough to prevent it from being classified as highly persistent in air, but long enough to allow for significant atmospheric transport, potentially reaching regions far from its emission sources.[7][9]

Partitioning in Aquatic Systems and Sediment

Due to its extremely low water solubility, L3 does not persist in the water column in a dissolved state.[5] Instead, it rapidly partitions to suspended organic matter and, ultimately, to sediment.[2] This high adsorptive tendency is a critical aspect of its environmental behavior, making sediment a primary reservoir for L3 in aquatic environments.[2][6] While data for L3's specific sediment persistence is limited, its strong adsorption to organic matter suggests it can remain in this compartment for extended periods.[2][9]

Soil Mobility and Adsorption

Similar to its behavior in sediment, L3 is highly adsorptive to the organic fraction of soils.[2] This characteristic significantly limits its mobility in the soil column and reduces the potential for leaching into groundwater. The primary mechanism of removal from soil surfaces is volatilization back into the atmosphere, rather than aqueous transport.

The overall environmental distribution is a dynamic cycle of partitioning and transport between air, water, and solid phases, as illustrated in Figure 1.

Environmental Degradation Pathways

While L3 exhibits persistence in certain compartments, it is susceptible to degradation through both abiotic and biotic processes. Abiotic degradation, particularly hydrolysis and atmospheric oxidation, is the most significant removal mechanism.

Abiotic Degradation: Hydrolysis and Photolysis

Hydrolysis: In aquatic environments, the primary degradation pathway for L3 is hydrolysis. The Si-O-Si (siloxane) bond is susceptible to cleavage by water. The hydrolysis half-life in water has been reported to be 60.9 days or less, indicating that abiotic degradation can significantly reduce its persistence in the water column.[2][9] This process is a key factor mitigating the long-term presence of L3 in aquatic systems.[9]

Atmospheric Oxidation: As previously mentioned, the reaction with hydroxyl radicals (photolysis) is the dominant degradation process in the atmosphere, with a half-life of approximately 5.8 to 8.9 days.[8][9] This relatively rapid degradation prevents L3 from accumulating indefinitely in the atmosphere.

Biodegradation

In contrast to its abiotic degradation, L3 shows a low potential for microbial biodegradation.[9] Standard ready biodegradation tests and models suggest that the ultimate biodegradation half-life in water and soil is likely to exceed 182 days.[9] While some studies on related siloxanes (like D4) have shown slow anaerobic biodegradation to dimethylsilanediol (DMSD), this process is not considered a primary removal mechanism for L3 in the environment.[9][10] Therefore, an assessment of persistence based solely on biodegradation would overestimate its environmental residence time.[9]

Table 2: Summary of Environmental Degradation Half-Lives for L3

| Compartment | Degradation Process | Half-Life (t½) | Persistence Potential | Source(s) |

|---|---|---|---|---|

| Air | Atmospheric Oxidation (OH Radicals) | 5.79 - 8.9 days | Low | [9] |

| Water | Hydrolysis (Abiotic) | ≤ 60.9 days | Moderate | [2][9] |

| Water | Biodegradation (Biotic) | > 182 days | High | [9] |

| Soil | Biodegradation (Biotic) | > 182 days | High | [9] |

| Sediment | Biodegradation (Biotic) | Calculated > 365 days | Very High |[9] |

Bioaccumulation and Ecotoxicity

The potential for L3 to accumulate in organisms and exert toxic effects is a key area of regulatory interest.

Bioaccumulation Potential

There is evidence suggesting L3 has a high potential to accumulate in aquatic organisms. A proposal by Norway to classify L3 as a Substance of Very High Concern (SVHC) under REACH highlights a high bioconcentration factor (BCF) in aquatic species, with values potentially exceeding the threshold of 5,000 L/kg for a "very bioaccumulative" classification.[2]

However, other studies provide a more nuanced view. A screening assessment from Canada reported an empirical biomagnification factor (BMF) of less than 1.[9] This indicates that L3 is unlikely to biomagnify, or increase in concentration at successively higher trophic levels in the food web.[9] The difference between a high BCF (uptake from water) and a low BMF (uptake from diet) suggests that while organisms may absorb L3 from their environment, it may be metabolized or eliminated efficiently enough to prevent it from concentrating up the food chain.

Ecotoxicity Profile

The available data indicates that L3 has a low hazard potential for aquatic and terrestrial organisms.[9] Studies on aquatic species showed no adverse effects even after prolonged exposure at concentrations up to L3's limit of water solubility.[9] Similarly, results for structurally similar compounds suggest L3 is not likely to be hazardous to terrestrial invertebrates or plants.[9] Crucially, the lowest experimentally determined effect levels are substantially higher than the L3 concentrations currently measured or estimated in the environment, indicating a low risk of harm to organisms.[9]

Environmental Analysis: A Methodological Workflow

Accurate assessment of L3 in environmental matrices requires robust analytical protocols. The general workflow involves extraction from the sample, cleanup to remove interfering substances, and instrumental analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Determination of Soil-Water Distribution Coefficient (Koc)

The soil-water distribution coefficient is a critical parameter for predicting the partitioning of a substance between soil/sediment and water. A batch equilibrium method is commonly employed.

Objective: To determine the soil organic carbon-water partitioning coefficient (Koc) for ¹³C-labeled L3.

Methodology (Based on OECD Guideline 106):

-

Preparation of Soil Samples:

-

Select and characterize a minimum of three different soil types with varying organic carbon content (e.g., sandy loam, silt loam, clay).

-

Air-dry the soils and sieve to <2 mm. Determine the organic carbon content, pH, and texture of each soil.

-

-

Preparation of Test Solution:

-

Prepare a stock solution of ¹³C-L3 in a suitable solvent (e.g., methanol).

-

Create a test solution by spiking the stock solution into a 0.01 M CaCl₂ solution (to mimic soil pore water ionic strength). The final concentration should be below the water solubility limit of L3.

-

-

Equilibration:

-

In centrifuge tubes, combine a known mass of soil with a known volume of the L3 test solution. Typical soil-to-solution ratios are 1:5 or 1:10.

-

Include control samples (solution without soil) to check for adsorption to the vessel walls.

-

Agitate the tubes on a shaker at a constant temperature (e.g., 25°C) for a predetermined equilibration time (e.g., 24-48 hours), established in preliminary kinetic tests.

-

-

Phase Separation:

-

Centrifuge the tubes at high speed to separate the soil (solid phase) from the aqueous solution (liquid phase).

-

-

Analysis:

-

Carefully remove an aliquot of the supernatant (aqueous phase).

-

Extract the L3 from the aqueous phase using a suitable solvent (e.g., hexane).

-

Analyze the extract using GC-MS to determine the equilibrium concentration of L3 in the aqueous phase (Ce).

-

-

Calculation:

-

Calculate the amount of L3 adsorbed to the soil by subtracting the amount remaining in the solution from the initial amount.

-

Calculate the soil-water partition coefficient (Kd) = (Concentration in soil) / (Concentration in water).

-

Normalize Kd to the soil's organic carbon content to obtain Koc: Koc = (Kd / % Organic Carbon) * 100 .

-

Conclusion

The environmental profile of this compound (L3) is complex. Its physicochemical properties drive partitioning primarily to the atmosphere and the organic carbon fractions of soil and sediment. While it is not readily biodegradable, it undergoes relatively rapid abiotic degradation in both air (via oxidation) and water (via hydrolysis), which limits its overall environmental persistence. Evidence suggests a high potential for bioconcentration from water, but a low potential for biomagnification through the food web. Combined with its low observed ecotoxicity and environmental concentrations below known effect levels, the current body of evidence suggests L3 poses a low risk to organisms and the broader environment.[9]

References

-

Screening Assessment for the Challenge Trisiloxane, octamethyl- (MDM) . Canada.ca. [Link]

-

Norway Proposes this compound as a REACH SVHC . Foresight. [Link]

-

Environmental characteristics of this compound-IOTA . iotasilicone.com. [Link]

-

This compound - Safety Data Sheet . Gelest, Inc.. [Link]

-

This compound | C8H24O2Si3 | CID 24705 . PubChem - NIH. [Link]

-

Octamethylcyclotetrasiloxane - GOV.UK . gov.uk. [Link]

-

Environmental risk limits for octamethylcyclotetrasiloxane in water . RIVM. [Link]

-

This compound - PDMS-Dimethyl Silicone Fluid . Qingdao Hengda Chemical New Material Co., Ltd.. [Link]

-

This compound . AMERICAN ELEMENTS®. [Link]

-

Final Scope of Risk Evaluation for Octamethylcyclotetra- siloxane (D4) . EPA. [Link]

-

Final Scope of Risk Evaluation for Octamethylcyclotetra- siloxane (D4) (CASRN 556-67-2) . epa nepis. [Link]

-

Octamethylcyclotetrasiloxane (D4) - Department of Environmental Science . Stockholms universitet. [Link]

-

Volatile Methyl Siloxanes and Other Organosilicon Compounds in Residential Air . ResearchGate. [Link]

-

Hydrolysis of Silicone Polymers in Aqueous Systems . Bibliothèque et Archives Canada. [Link]

-

Draft Data Quality Evaluation and Data Extraction Information for Environmental Fate and Transport for Octamethylcyclotetrasilox . EPA. [Link]

-

Octamethylcyclotetrasiloxane . American Chemical Society. [Link]

- Process for producing this compound - Google Patents.

-

Microbial Degradation of Octamethylcyclotetrasiloxane . PMC - NIH. [Link]

-

Octamethylcyclotetrasiloxane in aquatic sediments: toxicity and risk assessment . PubMed. [Link]

-

Octamethylcyclotetrasiloxane | C8H24O4Si4 | CID 11169 . PubChem. [Link]

-

Atmospheric Fate of Volatile Methyl Siloxanes . ResearchGate. [Link]

-

Microbial degradation of octamethylcyclotetrasiloxane . PubMed. [Link]

-

Atmospheric Chemistry of Volatile Methyl Siloxanes: Kinetics and Products of Oxidation by OH Radicals and Cl Atoms . PubMed. [Link]

-

Biodegradation of Emerging Contaminants Controlled by Biological and Chemical Factors . MDPI. [Link]

-

Science Project: Environmental Risk Evaluation Report: Octamethylcyclotetrasiloxane . GOV.UK. [Link]

-

Adsorption of octamethylcyclotetrasiloxane on silica gel for biogas purification | Request PDF . ResearchGate. [Link]

-

Sorption Mechanisms of Chemicals in Soils . MDPI. [Link]

-

Adsorption of organic chemicals in soils . PMC - NIH. [Link]

-

A COMPARATIVE STUDY ON THE ADSORPTION PROPERTIES OF HEAVY METAL Cr IN LAKE SEDIMENT AND SOIL . Applied Ecology and Environmental Research. [Link]

Sources

- 1. This compound | C8H24O2Si3 | CID 24705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. useforesight.io [useforesight.io]

- 3. This compound - PDMS-Dimethyl Silicone Fluid - Qingdao Hengda Chemical New Material Co., Ltd. [hengdasilane.com]

- 4. americanelements.com [americanelements.com]

- 5. gelest.com [gelest.com]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. researchgate.net [researchgate.net]

- 8. Atmospheric Chemistry of Volatile Methyl Siloxanes: Kinetics and Products of Oxidation by OH Radicals and Cl Atoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. canada.ca [canada.ca]

- 10. Microbial degradation of octamethylcyclotetrasiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]

octamethyltrisiloxane biodegradation and hydrolysis pathways

An In-depth Technical Guide to the Biodegradation and Hydrolysis Pathways of Octamethyltrisiloxane

Introduction to this compound (L3)

This compound, commonly referred to as L3 or MDM, is a linear volatile methylsiloxane (VMS).[1][2] It consists of a backbone of three silicon atoms linked by oxygen atoms, with methyl groups attached to each silicon atom. As a member of the organosilicon compound family, L3 is utilized as a chemical intermediate in the production of polydimethylsiloxane (PDMS) polymers and finds application in various personal care and consumer products, including cosmetics, lubricants, and cleaning agents.[1][2]

Due to its volatility and widespread use, L3 is released into the environment, with the atmosphere being the primary compartment for its distribution and long-range transport.[1][3][4] While initially considered relatively inert, research has demonstrated that this compound undergoes degradation through both abiotic and biotic pathways, primarily hydrolysis and biodegradation. Understanding these degradation mechanisms is crucial for assessing its environmental fate, persistence, and potential ecological impact. This guide provides a detailed technical overview of the hydrolysis and biodegradation pathways of this compound, intended for researchers and professionals in the fields of environmental science and drug development.

Part 1: The Hydrolysis Pathway of this compound

The primary abiotic degradation route for this compound in aqueous environments is hydrolysis. This process involves the cleavage of the siloxane (Si-O-Si) bonds by water, leading to the formation of smaller, more water-soluble silanol compounds.

Hydrolysis Mechanism and Kinetics

The hydrolysis of L3 is a nucleophilic substitution reaction where water molecules attack the silicon atoms of the siloxane backbone.[5] This reaction proceeds stepwise, breaking the Si-O-Si linkages. The overall reaction can be generalized as the cleavage of the trisiloxane into silanol monomers. The primary and most significant hydrolysis product of linear and cyclic siloxanes is dimethylsilanediol (DMSD).[6][7]